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molecular formula C10H13BO3 B8541139 6-Methoxyindane-5-boronic Acid

6-Methoxyindane-5-boronic Acid

Cat. No. B8541139
M. Wt: 192.02 g/mol
InChI Key: BZWAHUDCSPMHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964965B2

Procedure details

A dry 250 mL round bottom flask was charged with 6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether (9.38 grams, 41.27 mmol) and placed under high vacuum for 18 hours. THF (51.6 mL) was added via syringe. The solution was homogeneous and clear. The reaction was cooled with a dry ice/acetone bath for 15 minutes, then n-BuLi was added semi-dropwise. A color change to pale yellow was observed. The reaction was stirred at −78° C. for 1 hour, followed by drop-wise addition of triethylborate (7.73 mL, 45.43 mmol). After continued stirring and cooling at −78° C. for 2 hours, the reaction was quenched with 10% aq. HCl (50 mL, 3M), the cooling bath was removed, and the reaction was allowed to warm to ambient temperature. The reaction was poured in water and extracted two times with ethyl acetate. The organics were combined, dried with MgSO4, filtered and concentrated to 8.0 grams of 6-methoxy-2,3-dihydro-1H-inden-5-ylboronic acid as a white, somewhat tacky, solid. The solid turned blue over 48 hours. The boronic acid was used without further purification.
Name
6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
51.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1Br)[CH2:8][CH2:7][CH2:6]2.[Li]CCCC.C([O:20][B:21](OCC)[O:22]CC)C>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9]([CH2:8][CH2:7][CH2:6]2)=[CH:10][C:11]=1[B:21]([OH:22])[OH:20]

Inputs

Step One
Name
6-bromo-2,3-dihydro-1H-inden-5-yl methyl ether
Quantity
9.38 g
Type
reactant
Smiles
COC=1C=C2CCCC2=CC1Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.73 mL
Type
reactant
Smiles
C(C)OB(OCC)OCC
Step Four
Name
Quantity
51.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled with a dry ice/acetone bath for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After continued stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling at −78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10% aq. HCl (50 mL, 3M)
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
The reaction was poured in water
EXTRACTION
Type
EXTRACTION
Details
extracted two times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 8.0 grams of 6-methoxy-2,3-dihydro-1H-inden-5-ylboronic acid as a white, somewhat tacky, solid
WAIT
Type
WAIT
Details
The solid turned blue over 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The boronic acid was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC1=C(C=C2CCCC2=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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